5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide
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Overview
Description
5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a chloro group, a chromenyl group, and an oxolan-3-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide typically involves multi-step organic reactions. One common route includes:
Formation of the chromenyl intermediate: Starting with a suitable chromenone derivative, the chromenyl group is synthesized through cyclization reactions.
Substitution on the pyridine ring: The pyridine ring is functionalized with a chloro group and an oxolan-3-yloxy group through nucleophilic substitution reactions.
Amide bond formation: The final step involves coupling the chromenyl intermediate with the substituted pyridine derivative using amide bond formation reactions, often facilitated by coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The chromenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(2-oxo-2H-chromen-3-yl)-pyridine-3-carboxamide: Lacks the oxolan-3-yloxy group.
6-(oxolan-3-yloxy)pyridine-3-carboxamide: Lacks the chromenyl and chloro groups.
Uniqueness
5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-chloro-N-(2-oxochromen-3-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O5/c20-14-7-12(9-21-18(14)26-13-5-6-25-10-13)17(23)22-15-8-11-3-1-2-4-16(11)27-19(15)24/h1-4,7-9,13H,5-6,10H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIHMRZCEQLJIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=N2)C(=O)NC3=CC4=CC=CC=C4OC3=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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